![molecular formula C4H6N4O4 B15177478 [[(Aminocarbonyl)amino]carbonyl]oxamide CAS No. 71412-19-6](/img/structure/B15177478.png)
[[(Aminocarbonyl)amino]carbonyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(Aminocarbonyl)amino]carbonyl]oxamide: is a chemical compound with the molecular formula C4H6N4O4 It is known for its unique structure, which includes two carbamoyl groups attached to an oxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[(Aminocarbonyl)amino]carbonyl]oxamide typically involves the reaction of oxalic acid dihydrazide with urea under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Oxalic acid dihydrazide+Urea→this compound+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pH control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [[(Aminocarbonyl)amino]carbonyl]oxamide can undergo oxidation reactions, often in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: It can participate in substitution reactions where one of the carbamoyl groups is replaced by another functional group, facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, [[(Aminocarbonyl)amino]carbonyl]oxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may serve as a model compound for understanding enzyme-substrate interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins.
Mécanisme D'action
The mechanism of action of [[(Aminocarbonyl)amino]carbonyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Oxamide: A simpler analog with two amide groups attached to an oxalyl core.
Carbamoyl derivatives: Compounds with similar carbamoyl functional groups but different core structures.
Uniqueness: What sets [[(Aminocarbonyl)amino]carbonyl]oxamide apart is its dual carbamoyl groups attached to an oxamide core, which imparts unique reactivity and potential for diverse applications. This structure allows for multiple points of functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
71412-19-6 |
|---|---|
Formule moléculaire |
C4H6N4O4 |
Poids moléculaire |
174.12 g/mol |
Nom IUPAC |
N'-(carbamoylcarbamoyl)oxamide |
InChI |
InChI=1S/C4H6N4O4/c5-1(9)2(10)7-4(12)8-3(6)11/h(H2,5,9)(H4,6,7,8,10,11,12) |
Clé InChI |
XYISUGIJDGQPCY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)NC(=O)NC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


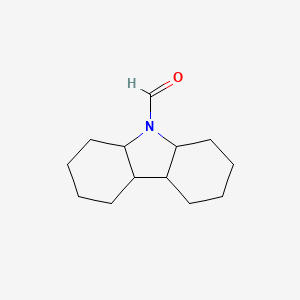
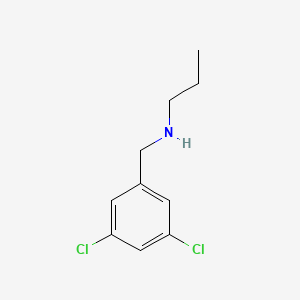
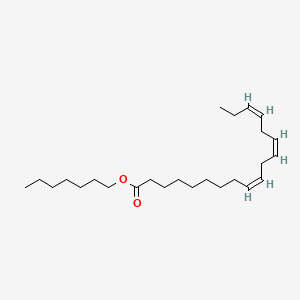
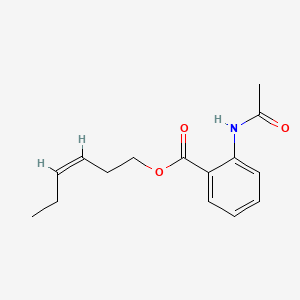
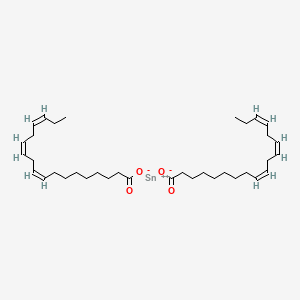
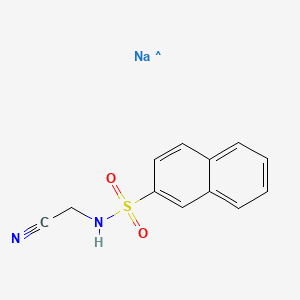
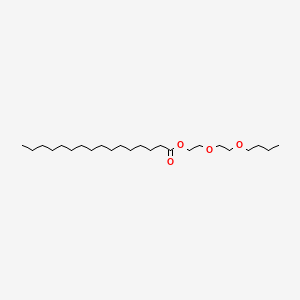
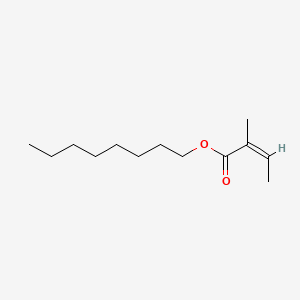
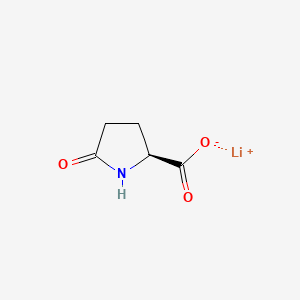
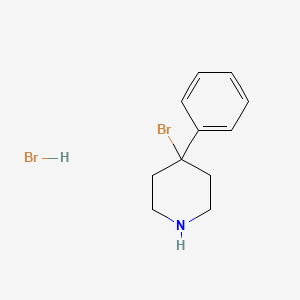
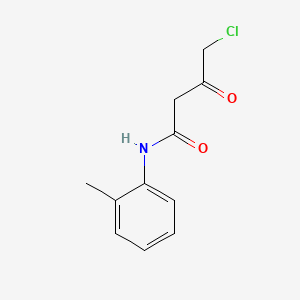
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)


